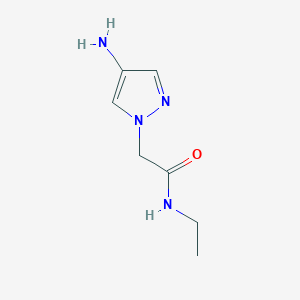![molecular formula C8H8ClN3S B13185306 2-chloro-N-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B13185306.png)
2-chloro-N-ethylthieno[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-ethylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities, including antimicrobial, antitubercular, antifungal, antiviral, anti-inflammatory, antidiabetic, antioxidant, and anticancer properties . The unique structure of this compound makes it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-ethylthieno[2,3-d]pyrimidin-4-amine typically involves a multi-step process. One common method starts with the reaction of methyl 2-aminothiophene-3-carboxylate with urea to form thieno[2,3-d]pyrimidine-2,4-diol. This intermediate is then treated with phosphorus oxychloride (POCl₃) to yield 2,4-dichlorothieno[2,3-d]pyrimidine. Finally, the compound is reacted with ethylamine in the presence of a base such as N,N-dimethylformamide (DMF) to produce this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the process may involve continuous flow reactors and automated systems to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-ethylthieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, to form various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydride (NaH), reducing agents like lithium aluminum hydride (LiAlH₄), and oxidizing agents like hydrogen peroxide (H₂O₂). The reactions are typically carried out in solvents such as DMF, dichloromethane (DCM), or ethanol under controlled temperatures .
Major Products Formed
The major products formed from these reactions include various substituted thienopyrimidines, sulfoxides, sulfones, and thiols. These products have diverse biological activities and are used in different scientific research applications .
Scientific Research Applications
2-chloro-N-ethylthieno[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its antimicrobial, antifungal, and antiviral properties.
Medicine: It is investigated for its potential as an anticancer, antidiabetic, and anti-inflammatory agent.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-ethylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis. This inhibition leads to a decrease in fatty acid production, which can have various therapeutic effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-chloro-N-ethylthieno[2,3-d]pyrimidin-4-amine include:
- 2-chloro-N-(3-methylpyridin-2-yl)thieno[2,3-d]pyrimidin-4-amine
- 2-chloro-N-(pyridin-3-yl)thieno[2,3-d]pyrimidin-4-amine
- 2-chloro-N-(4-methylpyridin-2-yl)thieno[2,3-d]pyrimidin-4-amine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ethyl group provides unique steric and electronic properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C8H8ClN3S |
|---|---|
Molecular Weight |
213.69 g/mol |
IUPAC Name |
2-chloro-N-ethylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C8H8ClN3S/c1-2-10-6-5-3-4-13-7(5)12-8(9)11-6/h3-4H,2H2,1H3,(H,10,11,12) |
InChI Key |
ZNICPOOOQXYYGC-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C2C=CSC2=NC(=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl 7,7-difluoro-2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13185258.png)









